molecular formula C18H21ClN4O2 B2886865 N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE CAS No. 1226453-95-7

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE

Cat. No.: B2886865
CAS No.: 1226453-95-7
M. Wt: 360.84
InChI Key: AZKYQHMXUNAHMZ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenylmethyl group attached to the acetamide nitrogen and a pyrimidine ring substituted with a methyl group at position 6 and a pyrrolidin-1-yl group at position 2.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(21-13)23-8-2-3-9-23)25-12-16(24)20-11-14-4-6-15(19)7-5-14/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYQHMXUNAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The introduction of the pyrrolidine group is achieved via nucleophilic substitution, followed by the attachment of the chlorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the acetamide linkage under mild conditions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as Lewis acids may be employed to enhance the efficiency of the Friedel-Crafts alkylation step. Purification techniques like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine moiety can modulate its binding affinity to target molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Features of Key Analogues

Compound Name Pyrimidine Substituents Acetamide Substituent Key Functional Groups Molecular Weight Reference ID
Target Compound 6-Methyl, 2-(pyrrolidin-1-yl) N-(4-Chlorophenyl)methyl Ether linkage ~420 (estimated) N/A
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide 6-Methyl, 2-(4-phenylpiperazin) N-(3-Chloro-2-methylphenyl) Ether linkage 451.9
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide 6-Methyl, 2-(pyrrolidin-1-yl) Hydrazide Hydrazide linkage ~300 (estimated)
N-(4-Chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide Pyrazolo-pyrimidinone core N-(4-Chlorophenyl) Pyrazolo-pyrimidinone 441.8
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 6-Methyl, 2-(4-methylpiperidin) N-(2-Fluorophenyl) Ether linkage ~420 (estimated)
Key Observations:
  • Pyrimidine Substitution: The target compound’s pyrrolidin-1-yl group at position 2 (vs. Piperazine/piperidine substituents may improve target binding in neurological applications due to increased basicity .
  • Acetamide Substituent : The 4-chlorophenylmethyl group (target) offers lipophilicity compared to hydrazide () or fluorophenyl groups (), influencing pharmacokinetics and metabolic stability .
  • Core Heterocycles: Pyrazolo-pyrimidinone derivatives () introduce additional hydrogen-bonding sites, which may enhance antiproliferative activity compared to simple pyrimidines .
Key Observations:
  • Hydrazinolysis () is efficient for introducing hydrazide groups but requires careful purification to avoid byproducts .
  • Click Chemistry () enables rapid synthesis of triazole-linked analogs with high yields, though copper catalysts may require removal for biological testing .
  • The target compound’s synthesis likely parallels methods in and , utilizing nucleophilic substitution or etherification under reflux .
Key Observations:
  • The target compound’s pyrrolidin-1-yl group may enhance plant growth stimulation, as seen in , by mimicking auxin’s interactions with receptors .
  • Antiproliferative activity in oxadiazole-pyrimidines () suggests that substituting the ether linkage with sulfur or nitrogen heterocycles could expand therapeutic applications .

Physicochemical Properties

  • Solubility : Pyrrolidin-1-yl substituents (target compound) improve water solubility compared to arylpiperazines () due to reduced hydrophobicity .
  • Melting Points: Analogs with rigid cores (e.g., thienopyrimidinones in ) exhibit higher melting points (>250°C), indicating crystalline stability .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₈H₁₈ClN₃O₂
Molecular Weight 345.8 g/mol
CAS Number Not specified in the sources

This compound features a pyrimidine core, which is often associated with various biological activities, including enzyme inhibition and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic processes, respectively .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Binding Affinity : Docking studies have suggested that the compound binds effectively to bovine serum albumin (BSA), indicating potential for pharmacokinetic applications in drug delivery systems .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antibacterial Agents : Due to its effectiveness against various bacterial strains, it may serve as a lead compound for developing new antibiotics.
  • Neurological Disorders : Given its action as an AChE inhibitor, it holds promise for treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission.

Case Studies

  • Antibacterial Evaluation : A study conducted on synthesized derivatives of similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that modifications in the molecular structure could enhance antibacterial efficacy .
  • Enzyme Inhibition Studies : Research evaluating the enzyme inhibitory effects of related compounds revealed strong activity against urease and AChE, suggesting that structural components such as the pyrimidine ring are critical for bioactivity. This highlights the potential for further modifications to enhance therapeutic effects .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural integrity of N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrimidine ring substitution pattern, pyrrolidine integration, and chlorophenylmethyl group connectivity. Coupling constants in 1H^1H-NMR can confirm stereoelectronic effects .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and ether (C-O-C) vibrations (~1200 cm1^{-1}) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between the acetamide NH and pyrimidine N atoms) to validate spatial conformation .

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, DMF) to stabilize intermediates during nucleophilic substitution at the pyrimidine C-4 position .

  • Temperature Control : Maintain 80–100°C for efficient coupling of the chlorophenylmethyl group to the acetamide backbone .

  • Catalysts : Employ base catalysts (e.g., K2_2CO3_3) to deprotonate hydroxyl groups during ether bond formation .

    Parameter Optimal Range Impact on Yield
    SolventDMF or dichloromethaneHigher solubility of intermediates
    Temperature80–100°CAccelerates nucleophilic steps
    Reaction Time12–24 hoursEnsures complete substitution

Q. What techniques are critical for assessing purity post-synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity guide derivative synthesis?

  • Methodological Answer :

  • Substitution Reactions : Replace the pyrrolidine moiety with other amines (e.g., piperidine) to study steric effects on bioactivity. Use DFT calculations to predict transition-state energies for nucleophilic attacks .
  • Oxidative Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the pyrimidine C-6 position to alter redox potential, monitored via cyclic voltammetry .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293, HeLa) to identify context-dependent effects.
  • Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., kinase enzymes) to explain divergent inhibition profiles .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Database Mining : Compare crystal structures of analogs (e.g., Cambridge Structural Database entries) to correlate dihedral angles (pyrimidine-pyrrolidine) with bioactivity .

  • Hydrogen Bond Analysis : Identify key intermolecular interactions (e.g., acetamide NH → pyrimidine N) that stabilize ligand-target complexes .

    Structural Feature Biological Impact
    Pyrrolidine ring conformationModulates target binding affinity
    Chlorophenyl positionInfluences membrane permeability

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous reactors to improve heat transfer and reduce side reactions during large-scale pyrimidine functionalization .
  • Purification Automation : Use flash chromatography systems with gradient elution to isolate high-purity batches (>98%) .

Data Contradiction Analysis

  • Issue : Discrepancies in reported LogP values.
    • Resolution : Standardize measurement conditions (e.g., shake-flask method at pH 7.4) and validate via reversed-phase HPLC retention times .
  • Issue : Variability in enzymatic inhibition assays.
    • Resolution : Pre-incubate the compound with target enzymes (e.g., 30 minutes at 37°C) to ensure equilibrium binding before activity measurements .

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